

# 17-Hydroxyisolathyrol (CAS: 93551-00-9): A Technical Guide

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## Compound of Interest

Compound Name: 17-Hydroxyisolathyrol

Cat. No.: B15594552

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## Abstract

**17-Hydroxyisolathyrol** is a macrocyclic lathyrane diterpenoid isolated from the seeds of *Euphorbia lathyris* L.<sup>[1]</sup> This technical guide provides a comprehensive overview of its chemical properties, biological activities, and mechanism of action, with a focus on its anti-inflammatory potential. The information presented herein is intended to support further research and development of this natural product for therapeutic applications.

## Chemical and Physical Properties

**17-Hydroxyisolathyrol** is a diterpenoid compound characterized by a complex tricyclic carbon skeleton. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	93551-00-9	[1][2][3][4][5]
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>5</sub>	[1][2]
Molecular Weight	350.45 g/mol	[1][2]
Source	Seeds of Euphorbia lathyris L.	[3]
Appearance	Light yellow to yellow solid/powder	[1][2]
Purity	≥98% (HPLC)	[2]
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1][3]
Storage	4°C for short-term; -20°C to -80°C in solvent for long-term	[1]

## Biological Activity

The primary biological activity of **17-Hydroxyisolathyrol** and related lathyrane diterpenoids from Euphorbia lathyris is their anti-inflammatory effect. While specific data for **17-Hydroxyisolathyrol** is part of a broader study of compounds from its natural source, the general activity of these related compounds is the inhibition of nitric oxide (NO) production in inflammatory-response cells.

## Anti-inflammatory Activity

Lathyrane-type diterpenoids isolated from the seeds of Euphorbia lathyris have been shown to inhibit nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and BV-2 microglial cells. For a series of 18 related lathyrane diterpenoids, the 50% inhibitory concentration (IC<sub>50</sub>) values for NO production were in the range of 11.2 - 52.2 μM. Several of these compounds also demonstrated the ability to reduce the mRNA levels of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in LPS-stimulated BV-2 cells.

Biological Activity	Cell Line	Measurement	IC <sub>50</sub> Range (for related compounds)
Inhibition of Nitric Oxide (NO) Production	RAW 264.7 macrophages	Griess Assay	11.2 - 52.2 $\mu$ M
Inhibition of Nitric Oxide (NO) Production	BV-2 microglial cells	Griess Assay	Not specified
Reduction of Pro-inflammatory Cytokines	BV-2 microglial cells	qRT-PCR	Not applicable

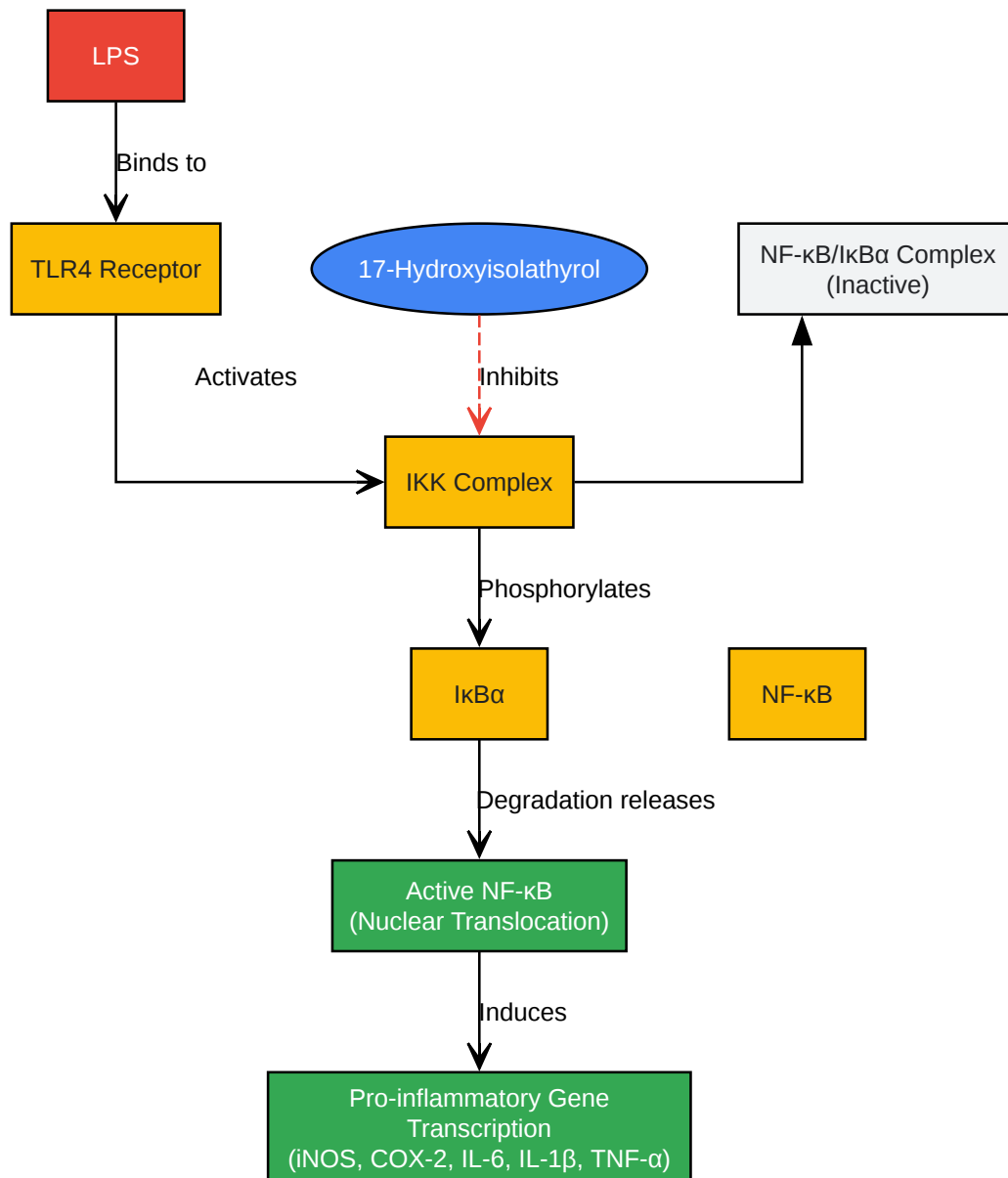
## Other Potential Activities

The broader class of lathyrane diterpenoids has been investigated for a range of other biological activities, including cytotoxic, antiviral, and multidrug resistance (MDR) reversal properties. However, specific studies detailing these activities for **17-Hydroxyisolathyrol** are not currently available in the public domain.

## Mechanism of Action

The anti-inflammatory effects of lathyrane diterpenoids are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by the inhibitor of kappa B (I $\kappa$ B) protein. Upon stimulation by inflammatory agents like LPS, I $\kappa$ B is phosphorylated and subsequently degraded, allowing NF- $\kappa$ B to translocate to the nucleus. In the nucleus, NF- $\kappa$ B induces the transcription of genes encoding pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines. Some lathyrane diterpenoids have been shown to decrease the expression of phosphorylated I $\kappa$ B $\alpha$ , which suggests that their mechanism of action involves the suppression of NF- $\kappa$ B activation.

Proposed Anti-inflammatory Signaling Pathway of 17-Hydroxyisolathyrol

[Click to download full resolution via product page](#)Caption: Proposed mechanism of action for **17-Hydroxyisolathyrol**.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of **17-Hydroxyisolathyrol**'s anti-inflammatory activity.

## Cell Culture

RAW 264.7 murine macrophage cells or BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.

## Nitric Oxide (NO) Production Assay

- **Cell Seeding:** Plate RAW 264.7 or BV-2 cells in a 96-well plate at a density of  $5 \times 10^4$  cells/well and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **17-Hydroxyisolathyrol** (dissolved in DMSO, final concentration  $\leq 0.1\%$ ) for 1 hour.
- **Stimulation:** Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.
- **Measurement:** After incubation, collect 50 µL of the cell culture supernatant. Mix with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- **Analysis:** Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.

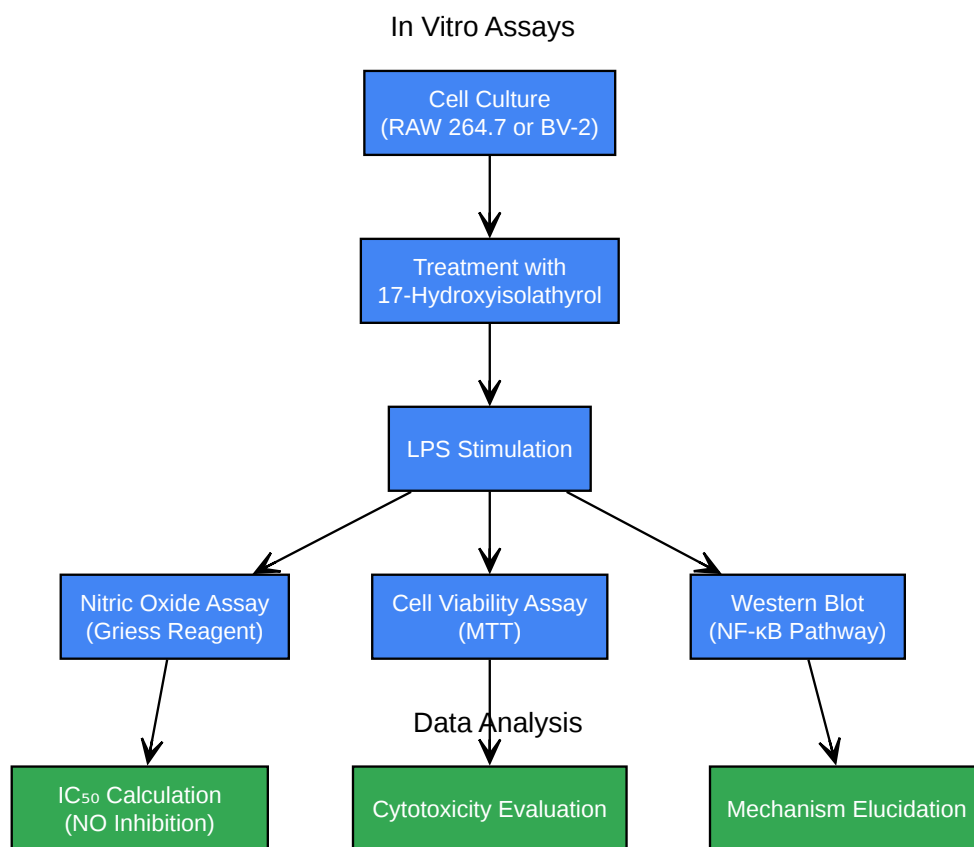
## Cell Viability Assay (MTT Assay)

- **Procedure:** Following the NO production assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Analysis:** Measure the absorbance at 490 nm. Cell viability is expressed as a percentage relative to the control group.

## Western Blot Analysis for NF- $\kappa$ B Pathway Proteins

- **Cell Lysis:** After treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.
- **Electrophoresis and Transfer:** Separate equal amounts of protein on a 10-12% SDS-PAGE gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against p-I $\kappa$ B $\alpha$ , I $\kappa$ B $\alpha$ , iNOS, COX-2, and  $\beta$ -actin overnight at 4°C.
- **Detection:** After washing with TBST, incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

## Experimental Workflow for Bioactivity Assessment



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Caption: A general workflow for assessing the in vitro anti-inflammatory activity.

## Conclusion

**17-Hydroxyisolathyrol** is a promising natural product with demonstrated anti-inflammatory potential, likely acting through the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate its pharmacological profile, including its specific IC<sub>50</sub> value for NO inhibition, its effects on a broader range of inflammatory mediators, and its potential in in vivo

models of inflammatory diseases. The detailed protocols and data presented in this guide provide a solid foundation for such future investigations.

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